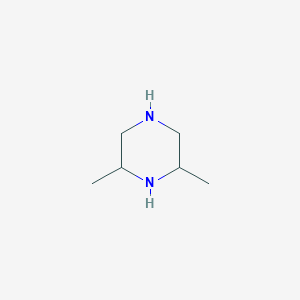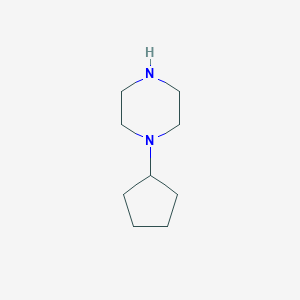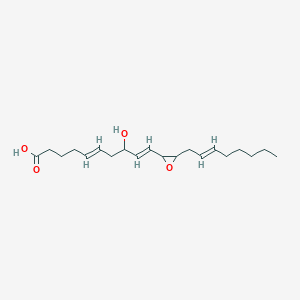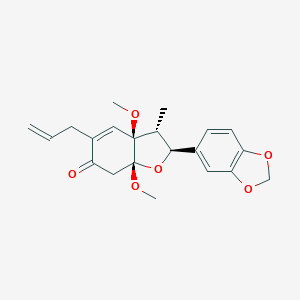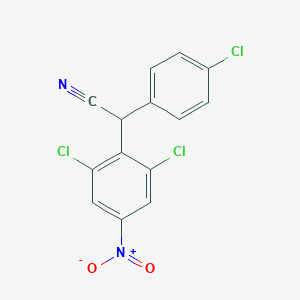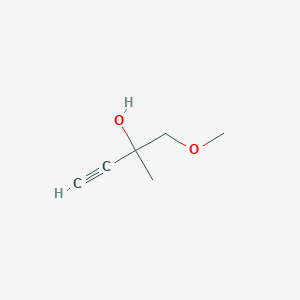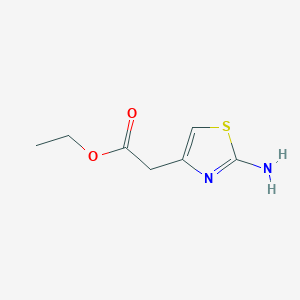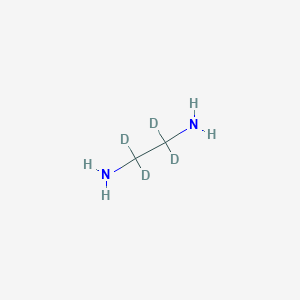
重水素化エチレンジアミン
概要
説明
It is a colorless liquid with a peculiar ammonia odor and is characterized by its lower volatility and higher boiling point at room temperature . This compound is widely used in chemical laboratories and industry, particularly in the synthesis of polymer compounds such as polyamide, polyester, and polyimide .
科学的研究の応用
Ethylene-d4-diamine has a wide range of applications in scientific research:
作用機序
Target of Action
Ethylene-d4-diamine is a deuterium-labeled variant of ethylenediamine . Ethylenediamine is an organic compound used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . .
Mode of Action
It is known that ethylenediamine, the non-deuterated form, is a contact sensitizer capable of producing local and generalized reactions .
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
生化学分析
Biochemical Properties
Ethylene-d4-diamine plays a role in biochemical reactions, particularly as a chelating agent It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been seen to reduce seizures caused by systematic injection of proconvulsants , indicating that it may influence cell function and cellular processes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Ethylene-d4-diamine is typically synthesized by reacting ethylene-D4 with aqueous ammonia . The reaction involves adding ethylene-D4 to an aqueous solution containing ammonia, resulting in the formation of ethylene-d4-diamine and the release of ammonia gas . This reaction is usually carried out under annealing conditions, and the product is isolated and purified by vacuum distillation . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
化学反応の分析
Ethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Ethylene-d4-diamine can be compared with other similar compounds such as:
Ethylenediamine: The non-deuterated form, which has similar chemical properties but different isotopic composition.
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine: A related compound with additional methyl groups, used in similar applications.
Tris(2-aminoethyl)amine: Another related compound with three amino groups, used in the synthesis of complex molecules. Ethylene-d4-diamine is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and labeling.
特性
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480181 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37164-19-5 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37164-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was ethylene-d4-diamine used in this study instead of regular ethylenediamine?
A1: Ethylene-d4-diamine (H2N–CD2–CD2–NH2) was used as a deuterium-labeled analogue of ethylenediamine (en) in the study. This isotopic substitution allows researchers to track the movement of hydrogen atoms during the electrolysis reaction. By observing whether the products contained deuterium or hydrogen, the researchers could determine which hydrogen atoms were eliminated from the ethylenediamine ligand during the formation of the monoimine and diimine complexes [].
Q2: What does the use of ethylene-d4-diamine tell us about the mechanism of electrolytic oxidation of the Ruthenium complex?
A2: The study found that the electrolysis of 2 resulted in two complex products, with two and four hydrogen atoms removed from the en ligand, respectively []. By substituting ethylene-d4-diamine for ethylenediamine, the researchers were able to confirm that the eliminated hydrogen atoms originated specifically from the ethylenediamine ligand and not from other parts of the molecule. This information is crucial for understanding the step-by-step mechanism of how the Ruthenium complex undergoes oxidation and forms the observed products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



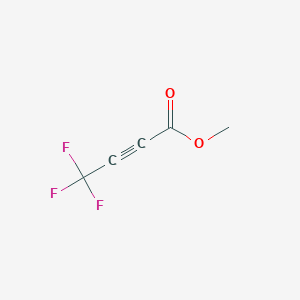
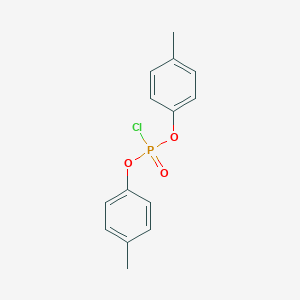
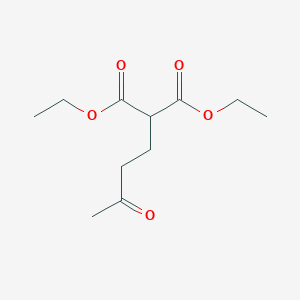
![[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester](/img/structure/B42776.png)
